REACTION_CXSMILES
|
[CH:1]([F:10])([C:6]([Cl:9])([Cl:8])[F:7])[C:2]([F:5])([F:4])[F:3].[F:11][CH:12]=[C:13]([F:15])[F:14].[Cl:16][C:17](Cl)([F:19])[F:18]>>[Cl:16][C:17]([F:19])([F:18])[CH:12]([F:11])[C:13]([Cl:8])([F:15])[F:14].[Cl:8][C:6]([Cl:9])([F:7])[CH:1]([F:10])[C:2]([F:5])([F:4])[F:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(Cl)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(Cl)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(F)(F)F)F)(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=C(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)(F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be prepared by a standard and well-known organic synthesis technique
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C(F)(F)Cl)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C(F)(F)F)F)(F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([F:10])([C:6]([Cl:9])([Cl:8])[F:7])[C:2]([F:5])([F:4])[F:3].[F:11][CH:12]=[C:13]([F:15])[F:14].[Cl:16][C:17](Cl)([F:19])[F:18]>>[Cl:16][C:17]([F:19])([F:18])[CH:12]([F:11])[C:13]([Cl:8])([F:15])[F:14].[Cl:8][C:6]([Cl:9])([F:7])[CH:1]([F:10])[C:2]([F:5])([F:4])[F:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(Cl)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(Cl)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(F)(F)F)F)(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=C(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)(F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be prepared by a standard and well-known organic synthesis technique
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C(F)(F)Cl)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C(F)(F)F)F)(F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |